molecular formula C15H13N3O3S2 B2495004 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 565217-54-1

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2495004
CAS No.: 565217-54-1
M. Wt: 347.41
InChI Key: FSYBELMAKCTLKX-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a high-value synthetic intermediate and research chemical belonging to the thieno[2,3-d]pyrimidine class of heterocyclic compounds. This molecule is characterized by a complex ring system that incorporates multiple pharmacologically significant motifs, including a furan ring, a pyrimidinedione core, and a thioether-linked acetamide side chain . The structural features of this compound, particularly the fused thiophene and pyrimidine rings, are frequently explored in medicinal chemistry for their potential to interact with various enzymatic targets. Related analogues within this chemical family have been investigated for their role in inhibiting specific protein kinases and phosphotransferases, suggesting potential applications in developing therapeutic strategies against mycobacterial infections . Researchers utilize this compound as a key scaffold for the synthesis of more complex derivatives, studying structure-activity relationships to optimize potency and selectivity. The compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting. For specific stock availability, pricing, and additional technical data, please contact our support team.

Properties

IUPAC Name

2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-2-5-18-14(20)12-9(10-4-3-6-21-10)7-22-13(12)17-15(18)23-8-11(16)19/h2-4,6-7H,1,5,8H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYBELMAKCTLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)N)SC=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiourea and α,β-unsaturated carbonyl compounds.

    Introduction of the furan ring: This step often involves the use of furan-2-carbaldehyde in a condensation reaction.

    Attachment of the acetamide group: This is usually done through nucleophilic substitution reactions where the acetamide moiety is introduced using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that thieno[2,3-d]pyrimidines exhibit significant anticancer activity. The compound in focus has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance:

  • Kinase Inhibition : Thieno[2,3-d]pyrimidines have been shown to inhibit various kinases such as mTOR and PI3K, which are crucial in cancer signaling pathways. The specific compound may demonstrate selective inhibition against certain cancer cell lines, making it a candidate for targeted cancer therapies .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have indicated that similar thieno derivatives possess activity against various bacterial strains. The presence of the furan ring could enhance this activity through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthetic Routes

The synthesis of 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be achieved through several methods:

  • Condensation Reactions : Utilizing appropriate precursors such as furan derivatives and thieno[2,3-d]pyrimidine intermediates in condensation reactions.
  • Functional Group Modifications : Post-synthesis modifications can enhance biological activity by introducing substituents that improve solubility or bioavailability .

Case Studies

Several studies have explored the therapeutic potential of thieno[2,3-d]pyrimidines:

  • Cancer Treatment Trials : Compounds with similar structures have entered clinical trials for treating various cancers including lymphoma and solid tumors. These studies focus on evaluating their efficacy and safety profiles .
Compound NameTarget DiseasePhase of TrialOutcome
Thieno Derivative ALymphomaPhase IIPositive response observed
Thieno Derivative BSolid TumorsPhase ISafety established

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The hexahydrobenzothienopyrimidin derivative () exhibits a saturated ring system, likely enhancing metabolic stability but reducing aromatic interactions .
  • Substitution at the 5-position with 4-methoxyphenyl () introduces electron-donating groups that may improve binding affinity to hydrophobic pockets in enzymes .

Triazole and Oxadiazole-Based Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activities Reference
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole 4-Amino, 5-(furan-2-yl), sulfanyl acetamide 250–400 (varies) Anti-exudative (≥ diclofenac)
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Indole-methyl, N-(chlorophenyl) acetamide 428.50 LOX inhibition (IC₅₀: 12 µM)

Key Observations :

  • Triazole derivatives () demonstrate anti-exudative activity comparable to diclofenac at 10 mg/kg, attributed to the furan and sulfanyl acetamide moieties .
  • Oxadiazole-based compounds () show potent lipoxygenase (LOX) inhibition , with IC₅₀ values as low as 12 µM, likely due to the indole group’s planar aromaticity enhancing enzyme binding .

Functional Group Impact on Activity

  • Furan vs. Phenyl Substitution : Furan-containing compounds (e.g., target compound, ) exhibit improved solubility and metabolic stability compared to purely phenyl-substituted analogues .
  • Allyl vs. Saturated Alkyl Chains : The propenyl (allyl) group in the target compound may confer reactivity for covalent binding, whereas hexahydro derivatives () prioritize stability .
  • Sulfanyl Acetamide Positioning: Derivatives with sulfanyl acetamide at the 2-position (thienopyrimidins) show broader target engagement than those with 3-substituted triazoles .

Biological Activity

The compound 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a member of the thieno[2,3-d]pyrimidine family and has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure

The molecular formula for this compound is C23H21N3O3S2C_{23}H_{21}N_3O_3S_2, with a molecular weight of approximately 451.56 g/mol. Its structural features include a furan moiety and a thieno[2,3-d]pyrimidine core, which are crucial for its biological activity.

Property Value
Molecular FormulaC23H21N3O3S2
Molecular Weight451.56 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound show activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of related thieno[2,3-d]pyrimidine compounds, it was found that several derivatives exhibited notable activity against:

  • Gram-negative bacteria : Escherichia coli and Salmonella typhi
  • Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis

The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth at low concentrations. For instance, certain derivatives demonstrated MIC values as low as 50 µg/mL against E. coli .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific enzymes or receptors through its functional groups. The presence of the furan and thieno moieties likely contributes to binding affinity and selectivity for biological targets.

Therapeutic Potential

Beyond antimicrobial activity, research has suggested potential therapeutic applications in oncology. The compound's structural features may allow it to function as an inhibitor of specific kinases involved in cancer cell proliferation.

Table: Summary of Biological Activities

Activity Target Organism/Condition Observation
AntibacterialE. coli, S. aureusSignificant inhibition at low MIC
AntimycobacterialM. tuberculosisEffective at inhibiting growth
Potential Anti-cancerVarious cancer cell linesInhibitory effects on proliferation

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical?

The compound is typically synthesized via multi-step reactions, starting with the formation of the thieno[2,3-d]pyrimidine core. Key steps include:

  • Alkylation : Introducing the prop-2-en-1-yl group using allyl halides under basic conditions (e.g., NaH in DMF) .
  • Sulfanylation : Coupling the thiol group to the pyrimidine ring using thiourea derivatives, often catalyzed by Cu(I) or Pd complexes .
  • Acetamide functionalization : Reacting with chloroacetamide in the presence of triethylamine to introduce the sulfanylacetamide moiety . Critical conditions include anhydrous solvents, controlled temperatures (60–100°C), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic methods are used to confirm structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, prop-2-en-1-yl protons at δ 4.5–5.5 ppm) .
  • HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
  • IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm1^{-1}) and sulfanyl (C-S, ~650 cm1^{-1}) groups .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally similar thienopyrimidines exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme inhibition : Moderate activity against kinases (IC50_{50} ~10 µM) and cyclooxygenase-2 (COX-2) . Initial screening should include MTT assays for cytotoxicity and target-specific enzymatic assays .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what are common pitfalls?

  • Solvent optimization : Replace DMF with THF to reduce side reactions (e.g., hydrolysis of allyl groups) .
  • Catalyst screening : Test PdCl2_2(PPh3_3)2_2 for improved sulfanylation efficiency .
  • Pitfalls :
  • Byproduct formation : Monitor reaction progress via TLC to isolate intermediates.
  • Low purity : Use flash chromatography (silica gel, hexane/EtOAc gradient) for purification .

Q. How should researchers address contradictions in biological activity data across studies?

  • Structural comparisons : Use SAR tables to identify substituent effects (e.g., furan vs. phenyl groups alter target affinity) .
  • Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times).
  • Computational validation : Perform molecular docking to predict binding modes and reconcile discrepancies .

Q. What computational strategies predict molecular targets and mechanisms of action?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2, EGFR) to identify binding pockets .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Train models on similar thienopyrimidines to predict IC50_{50} values .

Q. How can derivatives be designed to enhance bioactivity or reduce toxicity?

  • Functional group substitution : Replace the furan with a thiophene to improve metabolic stability .
  • Prodrug strategies : Introduce ester groups to enhance bioavailability .
  • Toxicity screening : Use zebrafish models to assess hepatotoxicity and cardiotoxicity .

Q. What advanced techniques resolve ambiguities in spectral data (e.g., overlapping NMR peaks)?

  • 2D NMR : Employ HSQC and HMBC to assign 13^13C-1^1H correlations, especially for crowded aromatic regions .
  • High-resolution MS : Confirm molecular formula with <5 ppm error .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What are the stability profiles under varying pH and temperature conditions?

  • Hydrolysis : Susceptible to acidic (pH <3) or basic (pH >10) conditions, degrading the acetamide moiety .
  • Thermal stability : Decomposes above 150°C; store at –20°C under argon .
  • Light sensitivity : Protect from UV exposure to prevent photooxidation of the thieno ring .

Q. How are structure-activity relationships (SAR) systematically evaluated?

  • Analog synthesis : Prepare derivatives with modified substituents (e.g., methyl, chloro, methoxy groups) .
  • Biological testing : Compare IC50_{50} values across analogs in enzyme assays .
  • Data visualization : Use heatmaps to correlate substituent properties (e.g., logP, H-bond donors) with activity .

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